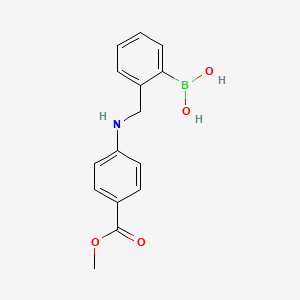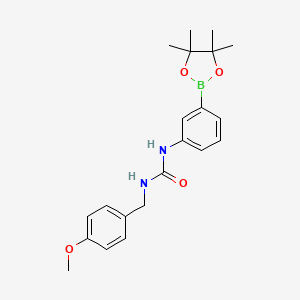
Palladium(II) oxide hydrate
Descripción general
Descripción
Palladium(II) oxide hydrate, with the chemical formula PdO•xH₂O, is a compound of palladium in its +2 oxidation state. It appears as a yellow powder and is known for its catalytic properties, particularly in hydrogenation reactions. This compound is a hydrated form of palladium(II) oxide and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium(II) oxide hydrate can be synthesized through several methods:
Hydrolysis of Palladium Nitrate: One common method involves the hydrolysis of palladium nitrate (Pd(NO₃)₂) in an aqueous solution.
Reaction with Strong Bases: Another method involves reacting a soluble palladium compound with a strong base, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving palladium in aqua regia, followed by the addition of sodium nitrate at elevated temperatures. This method ensures the formation of a hydrated oxide suitable for catalytic applications .
Análisis De Reacciones Químicas
Types of Reactions: Palladium(II) oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: this compound can be reduced to palladium metal using hydrogen gas or other reducing agents.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride (NaBH₄).
Substitution: Ligands such as phosphines or amines.
Major Products:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal.
Substitution: Palladium complexes with new ligands.
Aplicaciones Científicas De Investigación
Palladium(II) oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in hydrogenation reactions.
Biology: Palladium compounds are being explored for their potential in biological applications, including as antimicrobial agents.
Medicine: Research is ongoing into the use of palladium-based compounds in cancer treatment due to their ability to interact with DNA.
Mecanismo De Acción
The mechanism by which palladium(II) oxide hydrate exerts its effects is primarily through its catalytic properties. In hydrogenation reactions, this compound facilitates the addition of hydrogen to unsaturated organic compounds. The palladium atoms provide active sites for the adsorption of hydrogen and the substrate, enabling the reaction to proceed efficiently. The molecular targets and pathways involved include the activation of hydrogen molecules and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Palladium(II) oxide hydrate can be compared with other palladium compounds and oxides:
Palladium(II) oxide (PdO): Unlike its hydrated form, palladium(II) oxide is a greenish-black powder and is less reactive in aqueous solutions.
Palladium(II) chloride (PdCl₂): This compound is used in similar catalytic applications but has different solubility and reactivity properties.
Nickel(II) oxide (NiO): Another transition metal oxide with similar catalytic properties but different electronic and structural characteristics.
This compound stands out due to its unique combination of catalytic efficiency and stability in various chemical environments, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
oxygen(2-);palladium(2+);hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Pd/h1H2;;/q;-2;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKURSCFRVRBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B8083888.png)

![1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083899.png)

![B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083911.png)
![Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)


![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)


![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)

